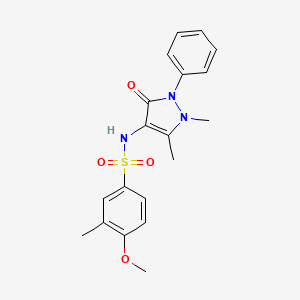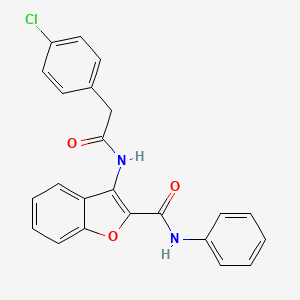
N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a triethoxybenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperidine ring.
Introduction of the Triethoxybenzamido Group: This step involves the formation of an amide bond between the piperidine derivative and a triethoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving piperidine derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperidine ring may facilitate binding to these targets, while the methoxyphenyl and triethoxybenzamido groups could enhance specificity and potency.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)piperidine-1-carboxamide: Lacks the triethoxybenzamido group, potentially resulting in different biological activity.
4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide: Lacks the methoxyphenyl group, which may affect its binding properties.
Uniqueness
N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[(3,4,5-triethoxybenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O6/c1-5-34-23-16-20(17-24(35-6-2)25(23)36-7-3)26(31)28-18-19-12-14-30(15-13-19)27(32)29-21-10-8-9-11-22(21)33-4/h8-11,16-17,19H,5-7,12-15,18H2,1-4H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLAJFROVKWLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)
![4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2496706.png)
![4-[4-(3-hydroxypropyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2496707.png)
![3-(1H-1,3-benzodiazol-2-yl)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B2496708.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)


![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)





